molecular formula C14H14N2O2 B14634541 Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- CAS No. 55218-83-2

Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-

Cat. No.: B14634541
CAS No.: 55218-83-2
M. Wt: 242.27 g/mol
InChI Key: KIKFFIMYVUQWDQ-UHFFFAOYSA-N
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Description

Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is a complex organic compound that features a benzenamine core substituted with a 1,3-dioxolane and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridine with 2-(1,3-dioxolan-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-[4-(1,3-dioxolan-2-yl)-1-piperidinyl]-
  • Benzenamine, 3-(2-methyl-1,3-dioxolan-2-yl)-

Uniqueness

Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is unique due to the presence of both a 1,3-dioxolane ring and a pyridine ring, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

55218-83-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]aniline

InChI

InChI=1S/C14H14N2O2/c15-12-3-1-10(2-4-12)11-5-6-16-13(9-11)14-17-7-8-18-14/h1-6,9,14H,7-8,15H2

InChI Key

KIKFFIMYVUQWDQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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